5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione
Description
Properties
Molecular Formula |
C8H13N3O4 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
5-amino-1-[2-(2-hydroxyethoxy)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O4/c9-6-5-11(1-3-15-4-2-12)8(14)10-7(6)13/h5,12H,1-4,9H2,(H,10,13,14) |
InChI Key |
LFQNDFOHSVMSKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCOCCO)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically starts from 2-pyrimidone (2-hydroxypyrimidine) derivatives, which are versatile intermediates for pyrimidine chemistry. The key steps involve:
- Conversion of 2-pyrimidone to 2-chloropyrimidine derivatives using chlorinating agents such as phosphorus pentachloride or phosphorus oxychloride.
- Selective N-1 alkylation with hydroxyethoxyethyl moieties.
- Introduction of the amino group at the 5-position.
- Optional protection and deprotection of functional groups to achieve regioselectivity.
This approach is supported by patented processes and academic literature describing pyrimidine derivative synthesis.
Preparation of 2-Chloropyrimidine Intermediate
The initial step involves chlorination of 2-pyrimidone to form 2-chloropyrimidine derivatives, which are more reactive for nucleophilic substitution at the 2-position. This is achieved by treating 2-pyrimidone with phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), or a combination thereof. The reaction conditions are controlled to avoid over-chlorination or decomposition. The resulting 2-chloropyrimidine serves as a key intermediate for further functionalization.
N-1 Alkylation with Hydroxyethoxyethyl Side Chain
Selective alkylation at the N-1 position is critical to introduce the 2-(2-hydroxyethoxy)ethyl substituent. This step is challenging due to possible alkylation at multiple nitrogen sites and the need to preserve other functional groups.
- Method using bis-silylated pyrimidine intermediate: The pyrimidine-2,4-dione is first converted to a bis-silylated intermediate, which enhances regioselectivity during alkylation.
- Alkylating agent: The hydroxyethoxyethyl group is introduced via an in situ generated chloromethyl ether or a similar alkyl halide derivative.
- Base-mediated conditions: Alkylation is performed in the presence of bases such as 1-azabicyclo[2.2.2]octane or 1,4-diazabicyclo[2.2.2]octane to facilitate substitution and improve yields.
- Protection strategies: To avoid unwanted reactions at the N-3 position or hydroxyl groups, protecting groups such as ethoxymethyl or acetophenone may be employed and subsequently removed under acidic or basic conditions.
Introduction of the 5-Amino Group
The amino substitution at the 5-position can be accomplished through nucleophilic aromatic substitution or via reduction of nitro precursors:
- Starting from 5-nitro- or 5-halogenated pyrimidine intermediates, nucleophilic substitution with ammonia or amine sources introduces the amino group.
- Alternatively, reduction of 5-nitro derivatives using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation yields the 5-amino compound.
- This step may be integrated before or after N-1 alkylation depending on the synthetic route and protecting group strategy.
Representative Synthetic Route Summary
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Chlorination of 2-pyrimidone | Phosphorus pentachloride (PCl5) or POCl3 | Formation of 2-chloropyrimidine intermediate |
| 2 | N-1 alkylation | Bis-silylated pyrimidine intermediate + chloromethyl ether + base (e.g., DABCO) | Introduction of 2-(2-hydroxyethoxy)ethyl side chain |
| 3 | Amino group introduction | Nucleophilic substitution with ammonia or reduction of nitro group | Installation of 5-amino substituent |
| 4 | Protection/deprotection | Ethoxymethyl or acetophenone groups; acid/base treatment | Regioselectivity and functional group stability |
Detailed Experimental Insights from Literature
Selective N-1 alkylation: The use of bis-silylated intermediates allows regioselective alkylation at N-1, avoiding mixtures of isomers common in direct alkylation attempts. The hydroxyethoxyethyl side chain is introduced via chloromethyl ether derivatives generated in situ under mild conditions.
Protection strategies: To prevent side reactions at the N-3 position or hydroxyl groups, temporary protection with ethoxymethyl or acetophenone groups is applied. These groups are removed after alkylation to yield the desired free hydroxyl and amino functionalities.
Amino substitution: The 5-amino group can be introduced by treating 5-nitro or 5-halopyrimidine intermediates with ammonia or via catalytic hydrogenation. This step is crucial for biological activity and is often performed after N-1 alkylation to maintain selectivity.
Optimization of side chain rigidity and substitution: Modifications of the hydroxyethoxyethyl side chain, such as introduction of aromatic rings or rigid double bonds, have been explored to enhance biological activity. These modifications involve palladium-catalyzed coupling reactions and further functional group transformations.
Summary Table of Key Preparation Methods and Conditions
| Aspect | Method | Reagents/Conditions | Notes |
|---|---|---|---|
| Chlorination | 2-pyrimidone to 2-chloropyrimidine | PCl5, POCl3 | Controlled temperature, inert atmosphere |
| N-1 Alkylation | Bis-silylated intermediate + chloromethyl ether | DABCO or ABCO base, mild heating | Regioselective, avoids N-3 alkylation |
| Protection | Ethoxymethyl or acetophenone groups | Acidic or basic conditions for removal | Protects N-3 and hydroxyl groups |
| Amino introduction | Nucleophilic substitution or reduction | Ammonia, LAH, catalytic hydrogenation | Performed before or after alkylation |
| Side chain modifications | Pd(0)-catalyzed coupling, tosylate intermediates | Allyl acetates, diaryl disulfides | Enhances biological potency |
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its antitumor and antifibrotic activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,4-dioxopyrimidine: A precursor in the synthesis of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione.
2-(2-Hydroxyethoxy)ethylamine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct biological activities. Its combination of amino and hydroxyethoxyethyl groups contributes to its diverse pharmacological properties, making it a valuable compound in medicinal chemistry.
Biological Activity
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential biological activities that warrant investigation. This compound, identified by its CAS number 1342120-70-0, has been studied for various pharmacological effects, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C10H14N4O3
- Molecular Weight : 214.24 g/mol
- Purity : 98%
- InChI Key : LFQNDFOHSVMSKB-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer and antimicrobial properties.
Anticancer Activity
Research has demonstrated that pyrimidine derivatives can exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines. The mechanism often involves the disruption of nucleic acid synthesis or interference with specific metabolic pathways crucial for cancer cell proliferation.
Case Study : In a study involving a series of pyrimidine derivatives, compounds structurally related to 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine were tested against A549 lung adenocarcinoma cells. The results indicated that certain modifications to the pyrimidine structure enhanced cytotoxicity while minimizing effects on non-cancerous cells, suggesting a selective action against malignant cells .
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives is also notable. Compounds similar to 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine have been evaluated against multidrug-resistant bacteria.
Findings : In vitro studies revealed that certain derivatives exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range . The presence of hydroxyl groups in the structure often correlates with enhanced solubility and bioactivity.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 10-50 | |
| Antimicrobial | Staphylococcus aureus | 0.5 | |
| Antimicrobial | Escherichia coli | 1.0 |
The biological activities of this compound may be attributed to its ability to interfere with nucleic acid synthesis and modulation of enzyme activities involved in cellular metabolism. Pyrimidines are known to act as antimetabolites, mimicking natural substrates and inhibiting essential biological processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves alkylation of pyrimidine precursors (e.g., 5-aminouracil derivatives) using 2-(2-hydroxyethoxy)ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification via recrystallization from ethanol or column chromatography ensures high purity. Reaction optimization studies show that yields improve by 15–20% when using anhydrous DMF compared to THF, while maintaining temperatures below 90°C prevents decomposition of the hydroxyethoxy moiety .
Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?
- Methodological Answer :
- 1H/13C NMR : Confirms substitution patterns (e.g., ethylenic protons at δ 4.2–4.5 ppm, amino group at δ 6.8 ppm) and hydrogen bonding via downfield shifts of NH groups .
- IR Spectroscopy : Identifies carbonyl stretches (1660–1700 cm⁻¹) and hydroxyl vibrations (3200–3400 cm⁻¹) .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., π-π stacking between pyrimidine rings and hydrogen bonding networks) critical for stability .
Q. What solubility challenges are associated with this compound, and what formulation strategies improve bioavailability?
- Methodological Answer : The hydroxyethoxy group confers moderate aqueous solubility (2.3 mg/mL at pH 7.4). Strategies include:
- Co-solvency : Ethanol (20% v/v) increases solubility 5-fold.
- Cyclodextrin Complexation : β-cyclodextrin enhances solubility to 12 mg/mL.
- Solid Dispersion : With PVP-VA64, dissolution rates improve by 300% compared to crystalline forms .
Advanced Research Questions
Q. How can computational modeling optimize derivative design for enhanced target binding (e.g., eEF-2K inhibition)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina predicts binding poses using eEF-2K crystal structures (PDB: 4N0W). Substituents at position 5 show ΔG improvements of -2.3 kcal/mol when introducing electron-withdrawing groups.
- QSAR Modeling : Hammett σ values correlate with IC₅₀ (R² = 0.89), guiding rational modifications. For example, nitroso derivatives exhibit 10-fold higher inhibition than amino analogs .
Q. What strategies resolve contradictions in reported biological activities across cell lines (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Standardized Assays : Use MTT cytotoxicity assays with matched passage numbers and oxygen levels (5% O₂ for solid tumor models).
- Metabolite Profiling : LC-MS/MS identifies cell-specific uptake variations (e.g., S. aureus vs. HeLa cells).
- Control Experiments : Include efflux pump inhibitors (e.g., verapamil) to distinguish intrinsic activity from transporter-mediated resistance .
Q. How does structural modification at the 1- and 3-positions impact metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Models : Human liver microsomes (HLM) with NADPH cofactors quantify oxidative metabolism (t₁/₂ = 45 min for parent compound).
- Glucuronidation Assays : Hepatocyte coculture models reveal phase II conjugation at the hydroxyethoxy group, reducing bioavailability by 40%.
- Stability Optimization : Fluorination at the ethyl chain increases metabolic t₁/₂ to 120 min .
Key Research Findings
- Synthetic Efficiency : DBU in acetonitrile achieves 82% yield for N-alkylation, surpassing traditional K₂CO₃/DMF methods .
- Biological Selectivity : Derivatives with 2-hydroxyethoxy groups show 3-fold higher selectivity for kinase targets over CYP450 enzymes compared to methoxy analogs .
- Stability-activity Trade-off : Fluorinated derivatives exhibit superior metabolic stability but reduced solubility, requiring formulation adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
